molecular formula C10H23O2PS2 B021734 Cadusafos CAS No. 103735-82-6

Cadusafos

Cat. No. B021734
CAS RN: 103735-82-6
M. Wt: 270.4 g/mol
InChI Key: KXRPCFINVWWFHQ-UHFFFAOYSA-N
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Description

Cadusafos, also known as ebufos, is an organophosphate insecticide and nematicide . It is used to control various nematodes and soil-borne insects in crops such as bananas, citrus, maize, potatoes, and sugarcane . It is highly toxic to mammals, birds, earthworms, and most aquatic organisms .


Molecular Structure Analysis

Cadusafos has a molecular formula of C10H23O2PS2 . It contains two chiral centers . The molecule is made up of carbon, hydrogen, oxygen, phosphorus, and sulfur atoms .


Chemical Reactions Analysis

Cadusafos is not stable in plants and degrades to more polar and water-soluble metabolites . It undergoes hydrolytic cleavage followed by a series of oxidation reactions to give several small, polar compounds .


Physical And Chemical Properties Analysis

Cadusafos is a clear, colorless to yellow liquid . It has a density of 1.052 g/ml at 25 °C, a boiling point of 114-115 °C, and a vapor pressure of 0.1196 Pa for 25 °C . It is soluble in water at 245 mg/kg at 25 °C and is miscible in organic solvents such as n-heptane, o-xylene, acetone, ethyl acetate, 1,2-dichloroethane, and methanol .

Scientific Research Applications

  • Control of Larvae in Sugarcane : Cadusafos granules effectively control larvae of Childers canegrub and southern 1-year canegrub in sugarcane, leading to increased yields (Allsopp & McGill, 1997).

  • Nematode Control in Tomato Plants : It effectively inhibits egg hatching and mortality of juvenile root knot nematodes in tomato plants (Safdar et al., 2012).

  • Increased Lemon Tree Yields : Applications of Cadusafos at 2 g a.i./m2 reduced nematode populations to undetectable levels and increased lemon tree yields by at least 12 months (McClure & Schmitt, 1996).

  • Effects on Microbial Community and Earthworms : Cadusafos has a pronounced effect on microbial community functional diversity, while metham sodium has more pronounced effects on earthworm reproduction and biomass (Fouché, Claassens, & Maboeta, 2017).

  • Optimal Levels for Controlling Meloidogyne javanica on Zucchini : Optimal levels of cadusafos and Trichoderma for controlling Meloidogyne javanica on zucchini plants were identified (Sokhandani, Moosavi, & Basirnia, 2016).

  • Exposomic Approach for Urinary Metabolites Identification : An exposomic approach was developed to identify urinary metabolites of organophosphate pesticides, including cadusafos (Nomasa et al., 2021).

  • Persistence in Soil Under Tomato Crop : Cadusafos residues in soil after 120 days were non-detectable to trace levels, suggesting no adverse effects on the soil environment (Meher, Gaur, & Singh, 2005).

  • Biodegradation by Bacteria : Bacteria like strain PC1 can degrade cadusafos, potentially aiding in the bioremediation of sites contaminated with pesticides (Abo-amer, 2012).

  • Residue Persistence in Tomato Plants : Cadusafos residues in tomato plants persist for 105-120 days, with maximum uptake in spot treatment followed by broadcast and furrow application (Meher et al., 2007).

  • Use as Biomonitor of Soil Contamination : Meloidogyne incognita has potential as a bioindicator of cadusafos contamination in soil (Meher & Pradhan, 1997).

Safety And Hazards

Cadusafos is highly toxic and exposure can occur through inhalation, ingestion, or contact with the skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]sulfanylbutane
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InChI

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3
Source PubChem
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InChI Key

KXRPCFINVWWFHQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SP(=O)(OCC)SC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H23O2PS2
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DSSTOX Substance ID

DTXSID7037505
Record name Cadusafos
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Molecular Weight

270.4 g/mol
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Physical Description

Colorless to yellow liquid; [Merck Index] Pale yellow liquid; [MSDSonline]
Record name Cadusafos
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Boiling Point

BP: 112-114 °C at 0.8 mm Hg
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Flash Point

129.4 °C (Seta closed cup)
Record name Cadusafos
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Solubility

In water, 245 mg/L at 25 °C, Miscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane.
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Density

Bulk density: 0.81-0.89 (water = 1); Weight per volume: 45-55 lb/cu ft (810-980 g/L)
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Vapor Pressure

0.0009 [mmHg], 1.2X10+2 mPa /9.0X10-4 mm Hg/ at 25 °C
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/
Record name Cadusafos
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Product Name

Cadusafos

Color/Form

Colorless to yellow liquid, Light to dark-gray amorphous granules

CAS RN

95465-99-9
Record name Cadusafos
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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